3,5-Dichloro-2-ethyl-4-hydroxybenzaldehyde
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Overview
Description
3,5-Dichloro-2-ethyl-4-hydroxybenzaldehyde is an organic compound with the molecular formula C9H8Cl2O2. It is a derivative of benzaldehyde, characterized by the presence of two chlorine atoms, an ethyl group, and a hydroxyl group on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-ethyl-4-hydroxybenzaldehyde typically involves the chlorination of 2-ethyl-4-hydroxybenzaldehyde. The reaction is carried out using chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-ethyl-4-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions
Major Products Formed
Oxidation: 3,5-Dichloro-2-ethyl-4-hydroxybenzoic acid.
Reduction: 3,5-Dichloro-2-ethyl-4-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3,5-Dichloro-2-ethyl-4-hydroxybenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-ethyl-4-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-4-hydroxybenzaldehyde: Similar structure but lacks the ethyl group.
2,6-Dichloro-4-formylphenol: Similar structure but with different substitution pattern
Uniqueness
3,5-Dichloro-2-ethyl-4-hydroxybenzaldehyde is unique due to the presence of both chlorine atoms and an ethyl group, which can influence its reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H8Cl2O2 |
---|---|
Molecular Weight |
219.06 g/mol |
IUPAC Name |
3,5-dichloro-2-ethyl-4-hydroxybenzaldehyde |
InChI |
InChI=1S/C9H8Cl2O2/c1-2-6-5(4-12)3-7(10)9(13)8(6)11/h3-4,13H,2H2,1H3 |
InChI Key |
MEBWPPHFUAKBDI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C=C1C=O)Cl)O)Cl |
Origin of Product |
United States |
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